![molecular formula C13H16N2O B8619558 [2-(ethylamino)-6-methylquinolin-3-yl]methanol](/img/structure/B8619558.png)
[2-(ethylamino)-6-methylquinolin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(ethylamino)-6-methylquinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes an ethylamino group at the 2-position, a methyl group at the 6-position, and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylamino)-6-methylquinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-6-methylquinoline can be reacted with ethylamine under reflux conditions to yield 2-(ethylamino)-6-methylquinoline.
Hydroxymethylation: The final step involves the introduction of the methanol group at the 3-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(ethylamino)-6-methylquinolin-3-yl]methanol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: [2-(ethylamino)-6-methylquinolin-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation by inhibiting key enzymes involved in the inflammatory response
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(ethylamino)-6-methylquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(ethylamino)ethanol: Similar in structure but lacks the quinoline core.
2-(methylamino)ethanol: Similar but with a methyl group instead of an ethyl group.
4-[2-(diethylamino)ethylamino]quinolin-7-ol: Contains a diethylamino group and exhibits antiplasmodial activity.
Uniqueness
Structural Features: The combination of the ethylamino group, methyl group, and methanol group on the quinoline core makes [2-(ethylamino)-6-methylquinolin-3-yl]methanol unique.
Biological Activity: Its specific interactions with enzymes and receptors distinguish it from other similar compounds, providing unique therapeutic potentials
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[2-(ethylamino)-6-methylquinolin-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-3-14-13-11(8-16)7-10-6-9(2)4-5-12(10)15-13/h4-7,16H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
CJCYHHKOPWISBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C2C=C(C=CC2=N1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


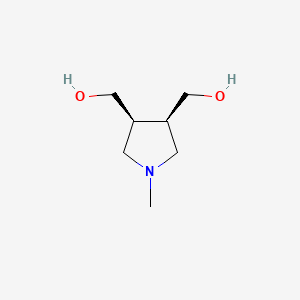
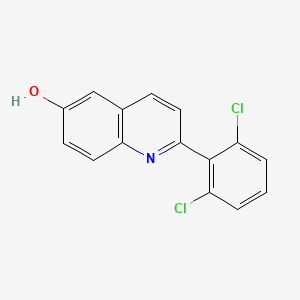
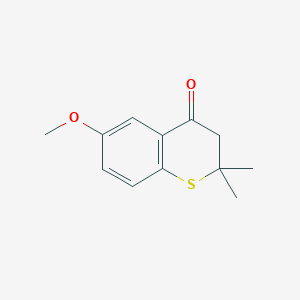

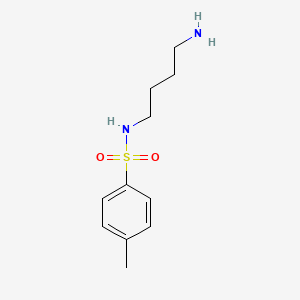
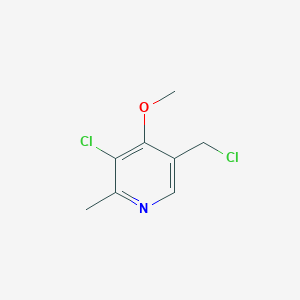
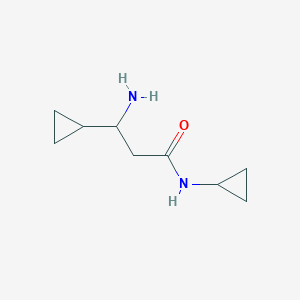
![2-[4-(4-Aminobutyl)phenoxy]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B8619536.png)
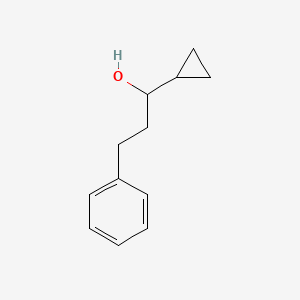
![2-[(Diphenylmethyl)sulfanyl]aniline](/img/structure/B8619571.png)
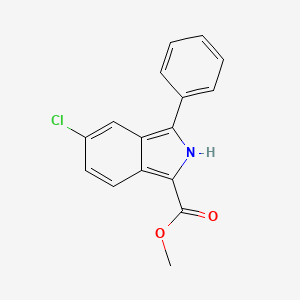
amino}heptanoic acid](/img/structure/B8619578.png)
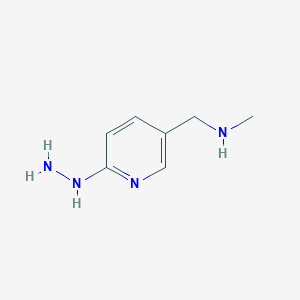
![4-hydroxy-N'-[(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B8619590.png)
